molecular formula C26H20F2N4O2S B2818393 N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1053078-27-5

N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2818393
CAS No.: 1053078-27-5
M. Wt: 490.53
InChI Key: ZIYUCRYJEPKUTB-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C26H20F2N4O2S and its molecular weight is 490.53. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives as Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

Quinazoline derivatives, including 2,3-dihydroimidazo[1,2-c]quinazoline compounds, have been synthesized and evaluated for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds demonstrated significant binding affinity to alpha 1-adrenoceptor, showcasing their potential in the development of antihypertensive therapies. The structural-activity relationships indicated that ortho-substitution on the benzene ring of the phenylpiperazine side chain enhances potency. Some of these compounds exhibited comparable efficacy to established antihypertensive drugs in vivo, highlighting their promise for further evaluation and development as therapeutic agents (Chern et al., 1993).

Synthesis of Benzimidazo[1,2-c]Quinazoline-6(5H)-thiones

The synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thiones has been achieved through cyclization of specific precursors. These compounds are of interest due to their biological activity, including antihypertensive effects, alpha 1-adrenoceptor antagonism, and potential as leukotriene antagonist mediators, indicating their versatile pharmacological applications. This research expands the range of potential drug precursors by combining them with a fused benzimidazole system (Ivachtchenko et al., 2002).

Antitumor Evaluation of Quinazoline Derivatives

Quinazoline derivatives based on the 4(3H)-quinazolinone scaffold have been synthesized and evaluated for their antitumor activity across a range of cell lines, including renal and lung cancer cell lines. Some of these compounds demonstrated extensive-spectrum antitumor efficiency, highlighting their potential in cancer treatment research. This study underscores the importance of quinazoline derivatives in the search for new, effective cancer therapies (Mohamed et al., 2016).

Synthesis and Biological Activity of Quinazoline and Imidazoquinazoline Derivatives

The synthesis and biological evaluation of quinazoline and imidazoquinazoline derivatives have been conducted, exploring their potential as bronchodilators. These studies involved designing and synthesizing a range of compounds, followed by in vitro and in vivo evaluations to assess their bronchodilatory activity. Such research demonstrates the utility of quinazoline derivatives in developing new treatments for respiratory conditions (Bahekar & Ram Rao, 2001).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O2S/c1-2-21(24(33)29-20-14-16(27)12-13-18(20)28)35-26-30-19-11-7-6-10-17(19)23-31-22(25(34)32(23)26)15-8-4-3-5-9-15/h3-14,21-22H,2H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYUCRYJEPKUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.